
O-TBDPS-Tetradehydropodophyllotoxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-TBDPS-Tetradehydropodophyllotoxin is a synthetic derivative of podophyllotoxin, a naturally occurring aryltetralin lignan extracted from the Podophyllum plant. This compound is characterized by the presence of a tert-butyldiphenylsilyl (TBDPS) group, which serves as a protecting group for the hydroxyl functionalities. This compound is an intermediate in the synthesis of Tetradehydropodophyllotoxin, which exhibits significant anticancer activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-TBDPS-Tetradehydropodophyllotoxin involves the introduction of the tert-butyldiphenylsilyl group to the hydroxyl group of Tetradehydropodophyllotoxin. The reaction typically employs tert-butyldiphenylsilyl chloride (TBDPSCl) and imidazole in dimethylformamide (DMF) as the solvent. The reaction mixture is stirred at room temperature until the starting material is completely consumed, as monitored by thin-layer chromatography (TLC). The reaction is quenched by adding dry methanol, and the product is purified by silica gel column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
O-TBDPS-Tetradehydropodophyllotoxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The TBDPS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often employ nucleophiles like fluoride ions to remove the TBDPS group.
Major Products Formed
The major products formed from these reactions include various derivatives of Tetradehydropodophyllotoxin, each with distinct functional groups that can be further utilized in synthetic chemistry and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
O-TBDPS-Tetradehydropodophyllotoxin has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to cell cycle regulation and apoptosis.
Medicine: It is investigated for its potential anticancer properties, particularly in targeting tubulin and topoisomerase II.
Industry: The compound is used in the development of new pharmaceuticals and chemical intermediates.
Wirkmechanismus
The mechanism of action of O-TBDPS-Tetradehydropodophyllotoxin involves the inhibition of tubulin polymerization and the inhibition of DNA topoisomerase II. These actions lead to cell cycle arrest at the G2/M phase and induce apoptosis in cancer cells. The compound’s molecular targets include tubulin and topoisomerase II, which are crucial for cell division and DNA replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Podophyllotoxin: The parent compound from which O-TBDPS-Tetradehydropodophyllotoxin is derived.
Etoposide: A podophyllotoxin derivative used as a chemotherapeutic agent.
Teniposide: Another podophyllotoxin derivative with similar anticancer properties.
Uniqueness
This compound is unique due to the presence of the TBDPS group, which enhances its stability and allows for selective reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and potential pharmaceuticals.
Eigenschaften
Molekularformel |
C38H36O8Si |
|---|---|
Molekulargewicht |
648.8 g/mol |
IUPAC-Name |
5-[tert-butyl(diphenyl)silyl]oxy-9-(3,4,5-trimethoxyphenyl)-6H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C38H36O8Si/c1-38(2,3)47(24-13-9-7-10-14-24,25-15-11-8-12-16-25)46-35-27-20-30-29(44-22-45-30)19-26(27)33(34-28(35)21-43-37(34)39)23-17-31(40-4)36(42-6)32(18-23)41-5/h7-20H,21-22H2,1-6H3 |
InChI-Schlüssel |
IILUJJXGJVBEGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=C4COC(=O)C4=C(C5=CC6=C(C=C53)OCO6)C7=CC(=C(C(=C7)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methylbenzo[4,5]imidazo[1,2-b]pyrido[1,2-d][1,2,4]thiadiazin-3-ol](/img/structure/B13850579.png)
![N-[3',4'-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine](/img/structure/B13850581.png)
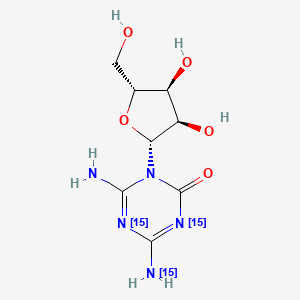
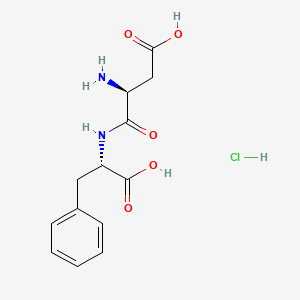
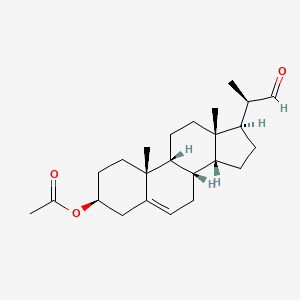
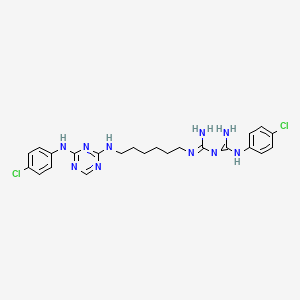
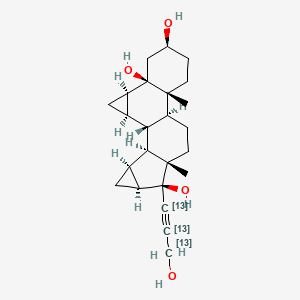
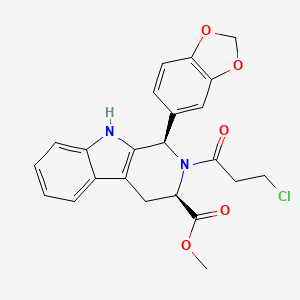
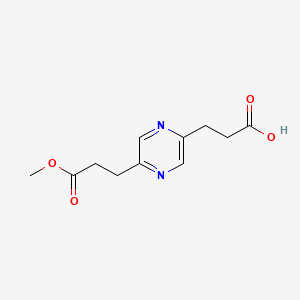

![2-[(2-Chloro-5-methoxy-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B13850650.png)
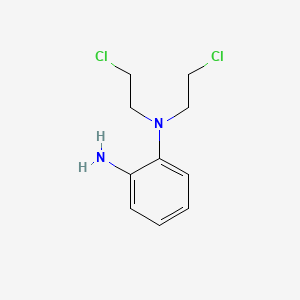
![5,6-dihydro-4H-furo[3,4-c]pyrrole](/img/structure/B13850664.png)
![3-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13850669.png)
